molecular formula C5H4BN3O3 B6416093 [1,2,5]Oxadiazolo[3,4-b]pyridin-6-ylboronic acid CAS No. 1447847-99-5

[1,2,5]Oxadiazolo[3,4-b]pyridin-6-ylboronic acid

Cat. No. B6416093
CAS RN: 1447847-99-5
M. Wt: 164.92 g/mol
InChI Key: KVHOOXJDCUPKOY-UHFFFAOYSA-N
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Description

“[1,2,5]Oxadiazolo[3,4-b]pyridin-6-ylboronic acid” is a crucial component used in the process of drug synthesis . It plays a significant role in the discovery of novel therapeutic agents addressing a multitude of ailments such as cancer and neurodegenerative diseases .


Synthesis Analysis

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H14BN3O3 . The InChI string is InChI=1S/C11H14BN3O3/c1-10(2)11(3,4)17-12(16-10)7-5-8-9(13-6-7)15-18-14-8/h5-6H,1-4H3 .


Chemical Reactions Analysis

Oxadiazoles have been used in a wide range of applications. Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .


Physical And Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 247.06 . It has a melting point of 91-95 °C and should be stored at 2-8°C .

Safety and Hazards

“[1,2,5]Oxadiazolo[3,4-b]pyridin-6-ylboronic acid” may cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

[1,2,5]oxadiazolo[3,4-b]pyridin-6-ylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BN3O3/c10-6(11)3-1-4-5(7-2-3)9-12-8-4/h1-2,10-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHOOXJDCUPKOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=NON=C2N=C1)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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